![molecular formula C10H7BrF3IO B14053660 1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one](/img/structure/B14053660.png)
1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H7BrF3IO. This compound is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a phenyl ring, making it a unique and versatile molecule in organic synthesis and various scientific research applications .
Preparation Methods
The synthesis of 1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one typically involves multi-step synthetic routes. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require the use of strong acids or bases, and the process may involve several purification steps to obtain the desired product with high purity.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one has a wide range of scientific research applications, including:
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one involves its ability to participate in various chemical reactions due to the presence of reactive bromine, iodine, and trifluoromethyl groups. These groups can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones. The specific molecular targets and pathways depend on the context of its use in chemical reactions and applications.
Comparison with Similar Compounds
1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:
These compounds share similar structural features but differ in the specific halogen and functional groups attached to the phenyl ring
Biological Activity
1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one is a halogenated organic compound that has garnered attention due to its potential biological activity. The compound features a bromine atom, an iodine atom, and a trifluoromethyl group, which significantly influence its chemical reactivity and interactions with biological systems. This article aims to present a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H8BrI F3O, with a molecular weight of 385.06 g/mol. The presence of halogen atoms enhances the lipophilicity and biological activity of the compound, making it a candidate for various pharmacological applications.
Structural Characteristics
Feature | Description |
---|---|
Molecular Formula | C11H8BrI F3O |
Molecular Weight | 385.06 g/mol |
Key Functional Groups | Bromine, Iodine, Trifluoromethyl |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, indicating its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. The halogenation in this compound could enhance its interaction with microbial membranes, leading to increased efficacy against bacterial strains.
Anticancer Potential
Preliminary studies suggest that this compound may possess cytotoxic properties against cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Study on Anticancer Activity
A study conducted by Roy et al. isolated similar halogenated compounds and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potential for development as anticancer therapeutics .
Antimicrobial Efficacy Evaluation
In another study focusing on antimicrobial efficacy, various halogenated phenyl ketones were tested against common bacterial pathogens. The results demonstrated that this compound showed significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The halogen atoms may facilitate binding to active sites of enzymes involved in critical metabolic pathways.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells through the generation of reactive oxygen species (ROS) .
Properties
Molecular Formula |
C10H7BrF3IO |
---|---|
Molecular Weight |
406.96 g/mol |
IUPAC Name |
1-bromo-3-[2-iodo-6-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrF3IO/c11-5-6(16)4-7-8(10(12,13)14)2-1-3-9(7)15/h1-3H,4-5H2 |
InChI Key |
UJDSZIJHFSAPMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)CC(=O)CBr)C(F)(F)F |
Origin of Product |
United States |
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